An In-depth Technical Guide to 2-Methylstyrene: Properties, Synthesis, Reactivity, and Applications
An In-depth Technical Guide to 2-Methylstyrene: Properties, Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-methylstyrene (also known as 2-vinyltoluene), a significant monomer in polymer science and a versatile intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthesis and polymerization protocols, an analysis of its unique reactivity, and its applications, particularly within the biomedical field.
Core Chemical and Physical Properties
2-Methylstyrene is a colorless to pale yellow liquid distinguished by a characteristic sweet, aromatic odor.[1][2] Its chemical identity and fundamental physical properties are summarized below.
Identifiers and Molecular Characteristics
| Property | Value | Source(s) |
| IUPAC Name | 1-ethenyl-2-methylbenzene | [3] |
| Synonyms | 2-Vinyltoluene, o-Methylstyrene | [2] |
| CAS Number | 611-15-4 | |
| Molecular Formula | C₉H₁₀ | [4] |
| Molecular Weight | 118.18 g/mol | [4] |
| SMILES | CC1=CC=CC=C1C=C | [2] |
| InChI Key | NVZWEEGUWXZOKI-UHFFFAOYSA-N | [2] |
Physical and Thermochemical Data
The physical properties of 2-methylstyrene are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 169-171 °C | |
| Melting Point | -69 °C | |
| Density | 0.914 g/mL at 20 °C | |
| Refractive Index (n²⁰/D) | 1.543 - 1.544 | |
| Flash Point | 58 °C (closed cup) | [5] |
| Solubility | Insoluble in water; soluble in ether, methanol, benzene, acetone, ethanol, heptane. | [2][6] |
| Vapor Pressure | 1.85 mm Hg at 25 °C | [3] |
| Vapor Density | 4.1 (air = 1) | [3] |
Synthesis of 2-Methylstyrene
The synthesis of 2-methylstyrene can be approached through several routes, with the Wittig reaction being a common laboratory-scale method and the dehydrogenation of 2-ethyltoluene being a primary industrial method.
Laboratory-Scale Synthesis: The Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones, offering high regioselectivity in the formation of the double bond.[6][7] In the case of 2-methylstyrene, 2-methylbenzaldehyde is reacted with a phosphorus ylide.
-
Choice of Ylide: A non-stabilized ylide, such as methyltriphenylphosphonium bromide, is used to favor the formation of the desired terminal alkene. The reactivity of the ylide is crucial, and non-stabilized ylides tend to give good yields with aldehydes.[5][8]
-
Base Selection: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.[7][9] The choice of a strong, non-nucleophilic base is critical to avoid side reactions.
-
Anhydrous Conditions: The Wittig reagent is highly reactive and sensitive to moisture. Therefore, the reaction must be carried out under strictly anhydrous conditions using flame-dried glassware and anhydrous solvents to prevent quenching of the ylide.[7]
-
Preparation of the Ylide (Wittig Reagent): a. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the suspension. The formation of the ylide is indicated by a color change. d. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Reaction with 2-Methylbenzaldehyde: a. Cool the ylide solution back to 0 °C. b. Add a solution of 2-methylbenzaldehyde in anhydrous THF dropwise to the ylide solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude 2-methylstyrene by column chromatography on silica gel using a non-polar eluent such as hexane to yield the pure product.
Caption: Workflow for the Wittig synthesis of 2-methylstyrene.
Industrial Production: Dehydrogenation of 2-Ethyltoluene
On an industrial scale, 2-methylstyrene is typically produced via the catalytic dehydrogenation of 2-ethyltoluene. This process is analogous to the production of styrene from ethylbenzene.[10][11] The reaction involves passing 2-ethyltoluene vapor over a catalyst bed at high temperatures.
-
Catalyst: The catalysts are often iron-based, promoted with other metals to enhance activity and selectivity.
-
Reaction Conditions: The reaction is carried out at elevated temperatures, typically in the range of 550-650 °C, and at low pressure to favor the endothermic dehydrogenation reaction and shift the equilibrium towards the product. Steam is often used as a diluent to provide heat and prevent coke formation on the catalyst.
Chemical Reactivity and Polymerization
The reactivity of 2-methylstyrene is dominated by its vinyl group, making it highly susceptible to polymerization and electrophilic addition reactions. The presence of the ortho-methyl group, however, introduces significant steric hindrance, which modifies its reactivity compared to styrene and its meta- and para-isomers.[1]
Polymerization
2-Methylstyrene readily undergoes polymerization via free-radical, cationic, and anionic mechanisms to form poly(2-methylstyrene).[12][13]
The ortho-methyl group sterically hinders the approach of the growing polymer chain to the vinyl group. This steric effect generally leads to a lower rate of polymerization for 2-methylstyrene compared to styrene, 3-methylstyrene, and 4-methylstyrene.[1][14] This steric hindrance can also influence the tacticity of the resulting polymer.
-
Setup: a. In a reaction vessel equipped with a magnetic stirrer and a condenser, add 2-methylstyrene monomer. b. Add a suitable solvent, such as toluene, to achieve the desired monomer concentration. c. Add a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The initiator concentration will influence the molecular weight of the resulting polymer.
-
Polymerization: a. Heat the reaction mixture to a temperature appropriate for the decomposition of the chosen initiator (e.g., 80-90 °C for benzoyl peroxide). b. Maintain the temperature and stir the mixture for a specified period (e.g., 1-4 hours). The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation of the Polymer: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by slowly pouring the viscous solution into a non-solvent, such as methanol, while stirring. c. Collect the precipitated poly(2-methylstyrene) by filtration. d. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. e. Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Caption: General workflow for the free-radical polymerization of 2-methylstyrene.
Other Reactions
-
Electrophilic Addition: The vinyl group of 2-methylstyrene can undergo electrophilic addition reactions with reagents such as halogens (e.g., Br₂) and hydrogen halides (e.g., HBr), following Markovnikov's rule.
-
Epoxidation: The double bond can be epoxidized using peroxy acids (e.g., m-CPBA) or other epoxidizing agents to form 2-methylstyrene oxide.[10]
-
Electrophilic Aromatic Substitution: The vinyl group is an ortho-, para-directing group, activating the aromatic ring towards electrophilic substitution.[15] However, the vinyl group's reactivity often leads to polymerization under the acidic conditions typically used for these reactions.
Spectral Characterization
Spectroscopic methods are essential for the identification and characterization of 2-methylstyrene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-methylstyrene exhibits characteristic signals for the aromatic, vinyl, and methyl protons.[16][17]
-
Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm.
-
Vinyl Protons:
-
A doublet of doublets for the proton on the carbon attached to the aromatic ring (δ ~6.7 ppm).
-
Two doublets of doublets for the terminal vinyl protons (δ ~5.2 and ~5.7 ppm).
-
-
Methyl Protons: A singlet at approximately δ 2.3 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[3]
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic and Vinyl): Peaks in the range of 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹.
-
C-H Bending (Vinyl): Strong absorptions around 910 and 990 cm⁻¹ are characteristic of the vinyl group.
Applications, with a Focus on Drug Development
While 2-methylstyrene itself is primarily used as a monomer, its resulting polymers and copolymers have found applications in various fields, including areas relevant to drug development.
-
Polymer Synthesis: The primary application of 2-methylstyrene is in the production of poly(2-methylstyrene) and its copolymers. These polymers can be used as additives in coatings, adhesives, and sealants.[14]
-
Biomedical Applications of Polystyrene Derivatives: Polystyrene and its derivatives are used extensively in the medical field for disposable labware, such as Petri dishes and vials, due to their optical clarity and ease of processing.[18] Copolymers containing styrene units, such as poly(styrene-block-isobutylene-block-styrene) (SIBS), have been investigated for use in drug-eluting stents and other implantable medical devices due to their biocompatibility and biostability.[12]
-
Drug Delivery Systems: Polystyrene-based nanoparticles and microspheres are being explored as carriers for drug delivery.[19] The hydrophobic nature of these polymers makes them suitable for encapsulating poorly water-soluble drugs. The surface of these particles can be functionalized to control drug release and target specific tissues.[20] While research has largely focused on polystyrene, the principles can be extended to poly(methylstyrene) derivatives, where the methyl group could be further functionalized to attach targeting ligands or modify the polymer's properties.[21][22]
-
Antibacterial and Antibiofilm Materials: Functionalized poly(methylstyrene) nanoparticles have shown promise as antibacterial and antibiofilm agents, which could be relevant for coating medical devices to prevent infections.[23]
Safety and Handling
2-Methylstyrene is a flammable liquid and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. Harmful if inhaled. Toxic to aquatic life with long-lasting effects.[3][5][24] It can irritate the eyes, skin, and respiratory tract.[1] The substance may polymerize upon exposure to heat, which can lead to a fire or explosion hazard.[3]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[6] Avoid contact with skin and eyes, and avoid inhaling the vapor.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat. If ventilation is inadequate, use a suitable respirator.[5]
-
Storage: Store in a cool, well-ventilated place, away from strong oxidants and strong acids.[1][13] 2-Methylstyrene is often supplied with an inhibitor (such as TBC) to prevent polymerization during storage.[6] Keep the container tightly closed.[6]
Conclusion
2-Methylstyrene is a valuable chemical with distinct properties conferred by the ortho-position of its methyl group. Its synthesis, primarily through the Wittig reaction in the lab and catalytic dehydrogenation in industry, provides a versatile monomer for polymer production. The steric hindrance from the methyl group influences its polymerization kinetics, a key consideration for polymer chemists. The resulting polymers and copolymers have potential applications in various high-value sectors, including the development of advanced materials for biomedical and pharmaceutical applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
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